Welcome to the BenchChem Online Store!
molecular formula C14H24O4 B8618113 6-Methylheptyl prop-2-enoate;prop-2-enoic acid CAS No. 9017-68-9

6-Methylheptyl prop-2-enoate;prop-2-enoic acid

Cat. No. B8618113
M. Wt: 256.34 g/mol
InChI Key: YDWRZBOKATXNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05585111

Procedure details

Isooctyl acrylate (21.6 g), acrylic acid (2.4 g), 2,2'-azobis(2,4-dimethylpentanenitrile) (0.05 g, VAZO™ 52, DuPont), ethyl acetate (34.2 g) and isopropanol (1.8 g) were placed in a 4 ounce (120 mL) bottle. The mixture was deoxygenated by purging with nitrogen (1L/min) for 2 minutes. The bottle was sealed and placed in a 45° C. rotating water bath for 24 hours. The bottle was opened and 0.05 g of 2,2'-azobis(2,4-dimethylpentanenitrile) was added. The solution was deoxygenated as above, sealed and placed into the water bath for another 24 hours at 45° C. The inherent viscosity in ethyl acetate was 0.651 deciliter/gram.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
34.2 g
Type
reactant
Reaction Step Four
Quantity
1.8 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16].N(C(C)(CC(C)C)C#N)=NC(C)(CC(C)C)C#N.C(OCC)(=O)C>C(O)(C)C>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:4])[CH:2]=[CH2:3].[C:14]([OH:18])(=[O:17])[CH:15]=[CH2:16] |f:5.6|

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
C(C=C)(=O)OCCCCCC(C)C
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0.05 g
Type
reactant
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C
Step Four
Name
Quantity
34.2 g
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
1.8 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was deoxygenated
CUSTOM
Type
CUSTOM
Details
by purging with nitrogen (1L/min) for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The bottle was sealed
CUSTOM
Type
CUSTOM
Details
placed in a 45° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
0.05 g of 2,2'-azobis(2,4-dimethylpentanenitrile) was added
CUSTOM
Type
CUSTOM
Details
The solution was deoxygenated as above,
CUSTOM
Type
CUSTOM
Details
sealed

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C=C)(=O)OCCCCCC(C)C.C(C=C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.